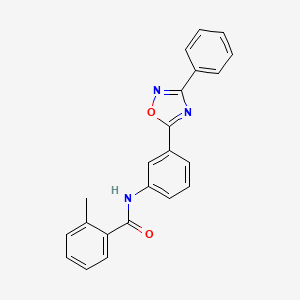
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results as an anticancer agent. However, it also has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One of the significant areas of research is the optimization of its anticancer activity by modifying its chemical structure. Another area of research is the investigation of its potential applications in other scientific fields, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its applications.
Métodos De Síntesis
The synthesis of 2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with 2-bromoacetophenone in the presence of a base. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. It has demonstrated potent cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
Propiedades
IUPAC Name |
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)21(26)23-18-12-7-11-17(14-18)22-24-20(25-27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSLUANRCBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


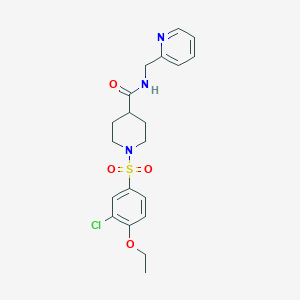


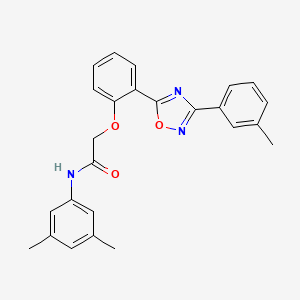

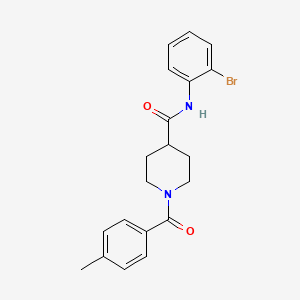

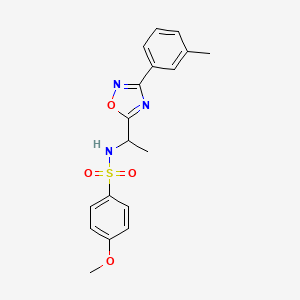
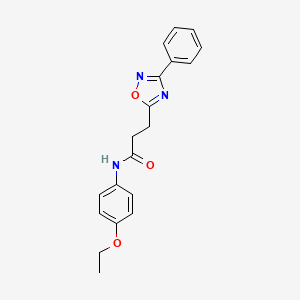
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)


